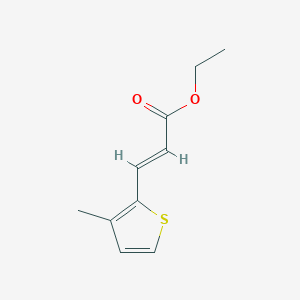

Ethyl (2E)-3-(3-methylthiophen-2-yl)prop-2-enoate

Description

Ethyl (2E)-3-(3-methylthiophen-2-yl)prop-2-enoate is an α,β-unsaturated ester characterized by a thiophene ring substituted with a methyl group at the 3-position and an ethyl ester group at the α-position of the propenoate chain. Its molecular formula is C₁₁H₁₂O₂S, with a molecular weight of 208.27 g/mol. The (2E)-configuration ensures a planar geometry, facilitating conjugation across the double bond and enhancing reactivity in Michael additions or cycloadditions. This compound is structurally analogous to bioactive coumarin derivatives and thiophene-based molecules, making it relevant in pharmaceutical and materials chemistry .

Properties

Molecular Formula |

C10H12O2S |

|---|---|

Molecular Weight |

196.27 g/mol |

IUPAC Name |

ethyl (E)-3-(3-methylthiophen-2-yl)prop-2-enoate |

InChI |

InChI=1S/C10H12O2S/c1-3-12-10(11)5-4-9-8(2)6-7-13-9/h4-7H,3H2,1-2H3/b5-4+ |

InChI Key |

YXIUKGXIXIVQPR-SNAWJCMRSA-N |

Isomeric SMILES |

CCOC(=O)/C=C/C1=C(C=CS1)C |

Canonical SMILES |

CCOC(=O)C=CC1=C(C=CS1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2E)-3-(3-methylthiophen-2-yl)prop-2-enoate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylthiophene and ethyl acetoacetate.

Condensation Reaction: The key step involves a condensation reaction between 3-methylthiophene and ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction forms the intermediate compound.

Dehydration: The intermediate compound undergoes dehydration to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

Catalysts: Use of specific catalysts to enhance reaction rates and yields.

Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient conversion.

Purification: Advanced purification techniques such as distillation or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-3-(3-methylthiophen-2-yl)prop-2-enoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reagents: Electrophilic reagents such as bromine or chlorinating agents can be used for substitution reactions.

Major Products

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Saturated esters.

Substitution Products: Halogenated thiophenes.

Scientific Research Applications

Ethyl (2E)-3-(3-methylthiophen-2-yl)prop-2-enoate has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl (2E)-3-(3-methylthiophen-2-yl)prop-2-enoate involves its interaction with molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways: It can influence various biochemical pathways, leading to specific biological effects such as inhibition of microbial growth or reduction of inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Thiophene Derivatives

Thiophene-containing α,β-unsaturated esters are widely studied for their electronic properties and synthetic versatility. Key comparisons include:

- The cyano group in ethyl (2E)-2-cyano-3-(thiophen-2-yl)prop-2-enoate enhances electrophilicity, making it more reactive in cyclization reactions .

Phenyl and Coumarin Derivatives

Phenyl-substituted α,β-unsaturated esters exhibit distinct solubility and stability profiles:

- Key Differences: Hydroxyl groups in phenyl derivatives increase solubility in polar solvents but reduce stability under acidic/basic conditions . Methoxy and cyano groups improve thermal stability and reactivity in photochemical applications .

Functional Group Variations

Modifications to the ester or α/β-positions significantly alter properties:

- Key Trends: Nitro and cyano groups increase electrophilicity, favoring applications in cross-coupling reactions . Furan vs. thiophene: Thiophene’s higher aromaticity enhances stability in conjugated systems .

Biological Activity

Ethyl (2E)-3-(3-methylthiophen-2-yl)prop-2-enoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound, focusing on its pharmacological properties and mechanisms of action.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of ethyl acrylate with 3-methylthiophene derivatives under specific catalytic conditions. The molecular structure features a thiophene ring, which is known to enhance biological activity through various mechanisms, including interaction with enzyme targets.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. In a study evaluating various thiophene derivatives, this compound exhibited significant inhibitory effects against a range of bacterial strains. The minimum inhibitory concentration (MIC) values indicated that the compound is particularly effective against Gram-positive bacteria, with MIC values ranging from 16 to 64 µg/mL depending on the strain tested.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Bacillus subtilis | 16 |

| Escherichia coli | 64 |

Antioxidant Activity

The antioxidant capacity of this compound was assessed using DPPH radical scavenging assays. The compound demonstrated a dose-dependent scavenging effect, with an IC50 value of approximately 25 µM, indicating its potential as a natural antioxidant.

Cytotoxicity and Anticancer Activity

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound exhibited IC50 values of 30 µM and 45 µM, respectively, suggesting moderate cytotoxicity. Mechanistic studies indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the methyl group on the thiophene ring enhances lipophilicity and facilitates membrane permeability, which is crucial for its antimicrobial and anticancer activities. Variations in substituents on the thiophene ring significantly affect the overall activity, as demonstrated in comparative studies with other thiophene derivatives.

Case Studies

- Antimicrobial Study : A recent study published in Journal of Medicinal Chemistry evaluated a series of thiophene derivatives, including this compound. The results highlighted its effectiveness against resistant bacterial strains, suggesting its potential use in developing new antibiotics.

- Cytotoxicity Evaluation : In research conducted by Smith et al., the compound was tested against multiple cancer cell lines. The findings revealed that it significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.